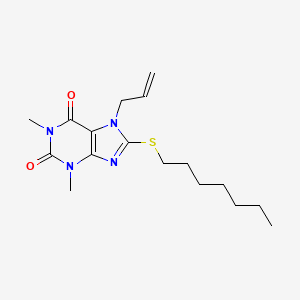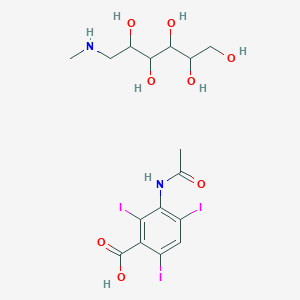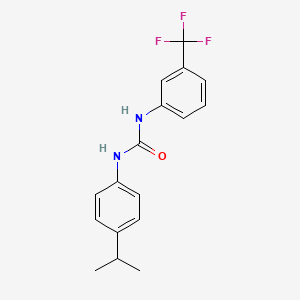![molecular formula C17H16N4O3S B11968118 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11968118.png)
4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the mercapto group, and subsequent functionalization with phenoxymethyl and methoxyphenol groups. Common reagents used in these reactions include hydrazine, carbon disulfide, and phenol derivatives. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenoxymethyl and methoxyphenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include disulfides, dihydrotriazoles, and substituted phenols, depending on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating inflammatory responses and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID
- **4-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE
- **4-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL
Uniqueness
4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is unique due to the presence of both phenoxymethyl and methoxyphenol groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C17H16N4O3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O3S/c1-23-15-9-12(7-8-14(15)22)10-18-21-16(19-20-17(21)25)11-24-13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,20,25)/b18-10+ |
Clé InChI |
FKSYNCHVNVMPMV-VCHYOVAHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968035.png)

![1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone](/img/structure/B11968048.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968053.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968056.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11968059.png)

![(2Z)-2-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11968062.png)
![7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11968069.png)




![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-](/img/structure/B11968113.png)
